(R)-N-Boc-2-morpholinecarbaldehyde

Catalog No.
S1897825
CAS No.
913642-85-0
M.F
C10H17NO4
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Boc-2-morpholinecarbaldehyde

CAS Number

913642-85-0

Product Name

(R)-N-Boc-2-morpholinecarbaldehyde

IUPAC Name

tert-butyl (2R)-2-formylmorpholine-4-carboxylate

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

LWKMTSRRGUVABD-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=O

(R)-N-Boc-2-morpholinecarbaldehyde is a chemical compound with the molecular formula C10H17NO4C_{10}H_{17}NO_{4} and a molecular weight of 215.25 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom, and is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential in organic synthesis, as it allows for selective reactions without interference from the amino group. The compound exists as a colorless to pale yellow liquid and is noted for its high solubility in organic solvents .

  • Wearing gloves, safety glasses, and a lab coat.
Typical of aldehydes and protected amines. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Deprotection Reactions: The Boc group can be removed under acidic or thermal conditions, regenerating the free amine, which can then participate in further reactions such as acylation or alkylation .
  • Condensation Reactions: It can react with other carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.

Several methods exist for synthesizing (R)-N-Boc-2-morpholinecarbaldehyde:

  • Boc Protection of Morpholine: Starting from 2-morpholinecarbaldehyde, the Boc group can be introduced using di-tert-butyl dicarbonate under basic conditions.
  • Direct Synthesis from Precursors: The compound may also be synthesized through multi-step reactions involving morpholine derivatives and aldehydes or ketones, followed by Boc protection .
  • Continuous Flow Techniques: Recent advancements allow for the continuous flow synthesis of N-Boc protected amines, enhancing efficiency and selectivity during the deprotection processes .

(R)-N-Boc-2-morpholinecarbaldehyde finds applications in:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Utilized in academic and industrial laboratories for studying reaction mechanisms involving morpholine derivatives.
  • Drug Development: Its derivatives may be explored for their potential therapeutic effects due to the inherent biological properties of morpholines .

Interaction studies involving (R)-N-Boc-2-morpholinecarbaldehyde focus primarily on its reactivity with various nucleophiles and electrophiles. The compound's behavior in biological systems may also be evaluated to ascertain its compatibility with biological targets. Such studies are crucial for understanding how modifications to the morpholine structure influence biological activity and pharmacokinetics.

Several compounds share structural similarities with (R)-N-Boc-2-morpholinecarbaldehyde, including:

Compound NameStructure TypeUnique Features
N-Boc-2-piperidinecarbaldehydePiperidine derivativeContains a piperidine ring instead of morpholine.
N-Boc-3-morpholinopropanalMorpholine derivativeFeatures a propanal side chain affecting reactivity.
N-Boc-4-morpholinobutanalMorpholine derivativeLonger carbon chain influences solubility and reactivity.

Uniqueness

(R)-N-Boc-2-morpholinecarbaldehyde is unique due to its specific configuration as an (R) enantiomer, which can significantly influence its biological activity compared to other morpholine derivatives. The presence of the Boc protecting group also allows for selective reactions that are not possible with unprotected amines .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(R)-N-Boc-2-morpholinecarbaldehyde

Dates

Modify: 2023-08-16

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